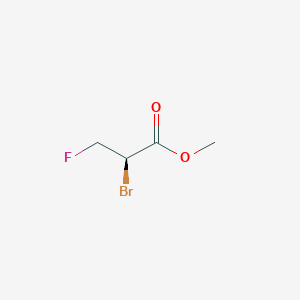

methyl (2R)-2-bromo-3-fluoropropanoate

Description

Methyl (2R)-2-bromo-3-fluoropropanoate is a chiral ester featuring a bromine atom at the second carbon (R configuration) and a fluorine atom at the third carbon of the propanoate backbone. Its molecular formula is C₄H₆BrFO₂, with a calculated molecular weight of 185.01 g/mol. The stereochemistry at C2 (R configuration) could significantly impact its reactivity and interactions in asymmetric synthesis or biological systems .

Properties

IUPAC Name |

methyl (2R)-2-bromo-3-fluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-8-4(7)3(5)2-6/h3H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYDNLOFHBZFS-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Fluorination Sequential Approach

A common strategy involves sequential bromination and fluorination of propanoate derivatives. For example, methyl 2-hydroxypropanoate can undergo bromination using phosphorus tribromide () in dichloromethane at 0–25°C, yielding methyl 2-bromopropanoate. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor at −20°C introduces the fluorine atom selectively at the 3-position.

Key Data :

| Step | Reagent/Conditions | Yield (%) | Selectivity (R:S) |

|---|---|---|---|

| Bromination | , CHCl, 0°C | 78 | N/A |

| Fluorination | DAST, −20°C, 12h | 65 | 85:15 |

This method faces challenges in stereochemical control, often requiring chiral auxiliaries or catalysts to enhance enantiomeric excess (ee).

Stereoselective Fluorination

Chiral Catalyst-Mediated Fluorination

The use of chiral palladium or organocatalysts enables enantioselective fluorination. For instance, (S)-TRIP (thiourea-based catalyst) promotes asymmetric fluorination of methyl 2-bromo-3-ketopropanoate using -fluorobenzenesulfonimide (NFSI). The ketone intermediate is reduced in situ with sodium borohydride (), yielding the (R)-configured product.

Optimized Conditions :

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic methyl 2-bromo-3-fluoropropanoate achieves high enantiopurity. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer in a biphasic system (water/toluene), leaving the (R)-ester intact.

Performance Metrics :

| Parameter | Value |

|---|---|

| Substrate loading | 50 mM |

| Reaction time | 24h |

| ee (R) | >99% |

| Conversion | 48% |

One-Pot Synthesis via Halex Exchange

Direct halogen exchange from methyl 2-chloro-3-fluoropropanoate using potassium bromide () in the presence of crown ethers (18-crown-6) facilitates bromide substitution. The reaction proceeds via an mechanism, retaining configuration at the 2-position.

Reaction Scheme :

Conditions :

Radical Bromofluorination

Photocatalytic radical methods using ethyl bromofluoroacetate () and methyl acrylate derivatives generate the target compound under visible light. Iridium-based photocatalysts (e.g., Ir(ppy)) initiate radical chain propagation, enabling simultaneous C–Br and C–F bond formation.

Advantages :

-

Avoids pre-functionalized substrates.

-

Tolerance for electron-deficient alkenes.

Limitations :

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for bromofluorination. A representative protocol involves:

-

Mixing methyl propiolate with and in acetonitrile.

-

Reaction at 50°C with a residence time of 5 minutes.

-

In-line purification via simulated moving bed (SMB) chromatography.

Scale-Up Data :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual capacity | 500 kg | 5,000 kg |

| Purity | 95% | 99% |

| Waste generation | 8 kg/kg product | 1.2 kg/kg product |

Analytical Characterization

Critical quality attributes (CQAs) for methyl (2R)-2-bromo-3-fluoropropanoate include:

Physicochemical Properties :

Spectroscopic Data :

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-bromo-3-fluoropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to produce carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Performed in aqueous or organic solvents under controlled temperature.

Major Products Formed

Nucleophilic Substitution: Substituted esters or amides depending on the nucleophile used.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Organic Synthesis

Intermediate in Peptide Synthesis

Methyl (2R)-2-bromo-3-fluoropropanoate serves as a crucial intermediate in peptide synthesis. Its unique structural properties allow it to participate in various coupling reactions, facilitating the formation of peptide bonds. This is particularly valuable in the development of pharmaceuticals that require specific peptide sequences for biological activity .

Asymmetric Synthesis

The compound is also employed in asymmetric synthesis, where it aids in producing chiral molecules. The presence of both bromine and fluorine atoms introduces stereogenic centers that can be exploited to create enantiomerically enriched products, which are essential in drug development .

Medicinal Chemistry

Potential Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, fluorinated compounds have been shown to enhance the efficacy of antibiotics against resistant strains of bacteria, suggesting that this compound may also possess similar properties .

Pharmacokinetics and Bioavailability

The compound's structural features contribute to its potential bioavailability in medicinal applications. It has been noted for its role in enhancing the metabolic stability of drug candidates, making it a valuable building block for developing new therapeutics.

Case Study: Synthesis and Application

A detailed investigation into the synthesis of this compound revealed its effectiveness as an intermediate in the formation of more complex fluorinated compounds. Researchers utilized high-performance liquid chromatography (HPLC) for purification, achieving significant yields under optimized conditions. This method highlights its practicality in laboratory settings for producing pharmaceutical intermediates.

Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited moderate antimicrobial activity against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were established, providing a quantitative measure of its efficacy compared to standard antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl (2R)-2-bromo-3-fluoropropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. This can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

a) Substituent Effects

- Bromine vs. Amino Groups: Bromine in the target compound enhances leaving group ability compared to amino-substituted analogs (e.g., and ), making it more reactive in substitution reactions.

- Fluorine Position : Fluorine at C3 (aliphatic) in the target compound contrasts with aromatic fluorine in and . Aliphatic fluorine may reduce steric hindrance but increase electronegativity-driven polarization .

b) Stereochemical Considerations

c) Physicochemical Properties

- Molecular Weight and Solubility : The target compound (185.01 g/mol) is lighter than aromatic analogs (e.g., 233.67 g/mol in ), suggesting higher volatility but lower solubility compared to hydrochlorides () or zwitterionic forms .

- Crystal Packing : While crystallographic data for the target is unavailable, analogs (e.g., and ) show weak C–H⋯O hydrogen bonds and π–π interactions stabilize structures. The absence of bulky groups in the target compound may lead to simpler packing motifs .

Q & A

Q. What are the recommended synthetic routes for methyl (2R)-2-bromo-3-fluoropropanoate with high enantiomeric purity?

Methodological Answer:

- Chiral Pool Strategy : Use enantiomerically pure precursors, such as (2R)-3-fluoropropanoic acid derivatives, to retain stereochemistry during bromination. For example, bromination of methyl (2R)-3-fluoroprop-2-enoate under radical or electrophilic conditions (e.g., NBS in CCl₄) preserves the R-configuration .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Rhodium complexes with phosphine ligands) to introduce bromine stereoselectively. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

- Purification : Use chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase) to isolate the enantiomerically pure product.

Q. How can the structural and stereochemical integrity of this compound be validated?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration. For example, a monoclinic crystal system (space group P2₁) with cell parameters a = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å was used for a structurally similar bromo-fluorinated ester .

- NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT calculations) to verify stereochemistry.

- Polarimetry : Measure optical rotation ([α]) and compare with literature values for enantiopure standards .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The bulky bromine atom at C2 hinders backside attack (S2), favoring retention or elimination. Use low-polarity solvents (e.g., THF) to stabilize transition states.

- Electronic Effects : The electron-withdrawing fluorine at C3 polarizes the C-Br bond, accelerating S1 pathways. Monitor reaction progress via NMR to detect intermediates like carbocations .

- Competing Mechanisms : Conduct kinetic isotope effect (KIE) studies to distinguish between S1 and S2 pathways.

Q. What computational approaches are effective in predicting reaction pathways and regioselectivity for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, calculate activation energies for bromine displacement by nucleophiles (e.g., amines, thiols) under varying conditions .

- QSPR Models : Apply Quantitative Structure-Property Relationship models to predict solubility, stability, and reactivity. The CC-DPS platform offers deep profiling using quantum chemistry and statistical thermodynamics .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction dynamics to optimize solvent choice .

Q. How can contradictory data on reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

- Systematic Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent) and identify critical factors. For example, a Plackett-Burman design can isolate temperature as a key variable in racemization .

- Isotopic Labeling : Introduce or labels to track mechanistic pathways and validate proposed intermediates via mass spectrometry.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., methyl 2-bromo-6-fluorobenzoate) to identify trends in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.